molecular formula C14H17F B8578610 1-Fluoro-4-(1-octynyl)benzene CAS No. 201735-31-1

1-Fluoro-4-(1-octynyl)benzene

Cat. No.: B8578610
CAS No.: 201735-31-1
M. Wt: 204.28 g/mol
InChI Key: LZLDTXRHOLXXTL-UHFFFAOYSA-N
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Description

1-Fluoro-4-(1-octynyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the para position and a terminal octynyl group (an eight-carbon alkyne chain). Fluorinated alkynyl benzenes are typically synthesized via palladium-catalyzed cross-coupling reactions, as seen in analogous systems . These compounds are of interest in materials science and organic synthesis due to the electronic effects of fluorine and the rigidity of the alkyne moiety.

Properties

CAS No.

201735-31-1

Molecular Formula

C14H17F

Molecular Weight

204.28 g/mol

IUPAC Name

1-fluoro-4-oct-1-ynylbenzene

InChI

InChI=1S/C14H17F/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-6H2,1H3

InChI Key

LZLDTXRHOLXXTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The fluorine atom at the para position exerts an electron-withdrawing effect, polarizing the benzene ring and influencing reactivity. The octynyl group introduces steric bulk and linear geometry, distinguishing it from shorter-chain analogs (e.g., n-butylethynyl) or aryl-substituted derivatives (e.g., phenylethynyl). Key comparisons include:

Compound Name Substituent Molecular Formula Key Structural Features
1-Fluoro-4-(1-octynyl)benzene -C≡C-(CH₂)₆CH₃ C₁₄H₁₅F Long aliphatic chain; high hydrophobicity
1-Fluoro-4-(phenylethynyl)benzene -C≡C-Ph C₁₄H₉F Conjugated aryl-alkyne system
1-Fluoro-4-(phenylsulfonyl)benzene -SO₂-Ph C₁₂H₉FO₂S Strong electron-withdrawing sulfonyl group
1-Fluoro-4-(2-nitrovinyl)benzene -CH=CH-NO₂ C₈H₆FNO₂ Electron-deficient nitrovinyl group

Physical and Spectral Properties

  • 1-Fluoro-4-(phenylethynyl)benzene : Melting point 108–110°C; distinct ^1H NMR signals at δ 7.01–7.53 ppm .
  • 1-Fluoro-4-(trimethylsilyl)benzene : Boiling point 92–93°C at 60 mmHg; density 0.945 g/mL .
  • 1-Fluoro-4-(methylsulfonyl)benzene : High hydrolytic stability due to the sulfonyl group .

The octynyl derivative is expected to exhibit a higher boiling point and lower solubility in polar solvents compared to shorter-chain analogs.

Reactivity and Stability

  • Cross-Coupling Reactivity: Ethynyl-substituted fluorobenzenes undergo Sonogashira coupling, as demonstrated in the synthesis of 1-fluoro-4-(phenylethynyl)benzene using a palladium catalyst . The octynyl chain may reduce reactivity due to steric hindrance.
  • Electrophilic Substitution : Fluorine deactivates the ring, directing incoming electrophiles to the meta position. Sulfonyl and nitro groups further deactivate the ring, while alkynyl groups may participate in conjugation .
  • Thermal Stability : Alkyne-containing derivatives are generally stable under inert conditions but may polymerize at elevated temperatures.

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